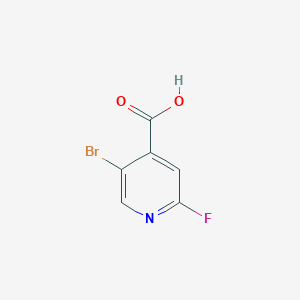

5-Bromo-2-fluoroisonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-fluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFWPLZQKZLPHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701266862 | |

| Record name | 5-Bromo-2-fluoro-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214377-40-8 | |

| Record name | 5-Bromo-2-fluoro-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214377-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluoro-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-fluoroisonicotinic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5-Bromo-2-fluoroisonicotinic acid, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. We will delve into its core chemical properties, explore logical synthetic routes, and discuss its reactivity and applications as a versatile building block for novel molecular entities. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No: 1214377-40-8) is a substituted pyridinecarboxylic acid. The strategic placement of three distinct functional groups—a bromine atom, a fluorine atom, and a carboxylic acid—on the pyridine scaffold imparts a unique combination of reactivity and physicochemical characteristics. The pyridine nitrogen acts as a mild base and a hydrogen bond acceptor, while the carboxylic acid is a key acidic handle for derivatization. The bromo and fluoro substituents are critical for modulating electronic properties and providing vectors for synthetic diversification.

The fluorine at the 2-position significantly lowers the pKa of the pyridine nitrogen, reducing its basicity compared to non-fluorinated analogs. The bromine at the 5-position serves as an essential functional handle, primarily for transition metal-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for building molecular complexity.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these values are predicted based on computational models, a common practice for specialized reagents where extensive experimental data may not be publicly available.

| Property | Value | Source |

| CAS Number | 1214377-40-8 | [1][2] |

| Molecular Formula | C₆H₃BrFNO₂ | [3][4] |

| Molecular Weight | 220.00 g/mol | [3][4] |

| Appearance | Off-white to light brown powder | [5] |

| Melting Point | 207-209 °C | [5] |

| Boiling Point | 406.7 ± 45.0 °C (Predicted) | [5] |

| Density | 1.903 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa (acid) | 2.05 ± 0.10 (Predicted) | [3][5] |

| Solubility | Soluble in DMSO, Methanol | [6][7] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [3][5] |

Reactivity and Synthetic Utility

The utility of this compound as a building block stems from the orthogonal reactivity of its functional groups. This allows for selective chemical transformations at different sites of the molecule.

Caption: Key reactive centers of the molecule enabling diverse chemical transformations.

-

Carboxylic Acid Group : This is the most straightforward handle for modification. It readily undergoes esterification or, more importantly for medicinal chemistry, amide bond formation using standard coupling reagents (e.g., HATU, HOBt/EDC). This allows for the attachment of various amine-containing fragments.

-

Bromine Atom : The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to form new carbon-carbon or carbon-nitrogen bonds, introducing aryl, heteroaryl, alkyl, or amino substituents.

-

Fluorine Atom : The electron-withdrawing nature of the adjacent pyridine nitrogen and the carboxylic acid group activates the C-F bond towards nucleophilic aromatic substitution (SNAr). Strong nucleophiles, such as alkoxides or thiolates, can displace the fluoride, although this typically requires more forcing conditions than reactions at the other sites.

Synthesis Methodologies

Caption: A plausible synthetic pathway from a commercially available starting material.

Protocol 1: Representative Synthesis via Bromination

This protocol is a representative method based on standard halogenation procedures for pyridine rings.[8][9] The choice of a strong acid medium is crucial as it protonates the pyridine nitrogen, deactivating the ring towards electrophilic attack. However, this deactivation is overcome by the harsh conditions (oleum and heat), directing the incoming electrophile (bromine) to the 3- or 5-position.

Objective: To synthesize this compound from 2-fluoroisonicotinic acid.

Materials:

-

2-Fluoroisonicotinic acid

-

Oleum (20% SO₃)

-

Liquid Bromine (Br₂)

-

Sodium bisulfite (NaHSO₃)

-

Ice

-

Deionized water

-

Diethyl ether or Ethyl acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, carefully add 2-fluoroisonicotinic acid (1 equivalent).

-

Acidification: Cool the flask in an ice bath and slowly add oleum (5-10 volumes) with stirring. Causality Note: Oleum serves as both the solvent and a catalyst, ensuring the pyridine ring is sufficiently activated for bromination under these deactivating conditions.

-

Bromine Addition: Slowly add liquid bromine (1.1-1.5 equivalents) via the dropping funnel over 30-60 minutes, maintaining the temperature below 10°C.

-

Heating: After the addition is complete, slowly heat the reaction mixture to 120-130°C and maintain for 8-12 hours. Monitor the reaction progress using TLC or LC-MS.

-

Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice. Trustworthiness Note: This step must be performed slowly in a well-ventilated fume hood, as it is highly exothermic and will release SO₂/SO₃ and HBr fumes.

-

Workup: The acidic solution will likely contain a precipitate. Neutralize the excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.

-

Isolation: Adjust the pH of the solution to ~3-4 with a strong base (e.g., 50% NaOH) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

-

Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Applications in Research and Development

The true value of this compound lies in its role as a versatile building block, particularly in the synthesis of pharmacologically active compounds and functional materials.

Caption: A schematic of the Suzuki reaction, a key application for this building block.

-

Medicinal Chemistry: Halogenated heterocycles are privileged scaffolds in drug design. The derivatives of this acid are explored as potential inhibitors of kinases, polymerases, and other enzymes central to disease pathways.[10] The quinazolinone core, often derived from related building blocks, is a known ATP-binding site mimic used in developing oncology drugs.[10] The 5-bromo position allows for the systematic exploration of the chemical space around the core molecule (a process known as Structure-Activity Relationship or SAR), which is fundamental to optimizing a drug candidate's potency and selectivity.

-

Agrochemicals: Similar to pharmaceuticals, the development of new herbicides and pesticides relies on novel heterocyclic cores. The unique electronic and steric properties imparted by the fluoro and bromo substituents can lead to compounds with enhanced efficacy and new modes of action.

-

Materials Science: Pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and photoluminescent materials.[11] The carboxylic acid group can coordinate with metal centers, while the 5-position can be functionalized to tune the electronic properties or link units into larger polymeric structures.[11]

Spectroscopic Characterization (Predicted)

While an experimental spectrum is not provided, the key features of the ¹H and ¹³C NMR spectra can be predicted based on established principles and data from analogous structures.[12][13][14]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| ¹H NMR | ~8.6 | Doublet (d) | ~2-3 Hz | Proton at C6, coupled to F at C2. |

| ~8.2 | Doublet (d) | ~5-7 Hz | Proton at C3, coupled to F at C2. | |

| ¹³C NMR | ~165 | Singlet | - | Carboxylic acid carbon (C=O). |

| ~160 | Doublet | Large (~240 Hz) | C2, directly attached to Fluorine. | |

| ~150 | Doublet | Small (~5 Hz) | C6, meta to Fluorine. | |

| ~140 | Doublet | Medium (~15 Hz) | C3, ortho to Fluorine. | |

| ~125 | Singlet | - | C4, bearing the carboxyl group. | |

| ~118 | Doublet | Small (~4 Hz) | C5, bearing the Bromine. |

Disclaimer: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Safety and Handling

As with related halogenated aromatic acids, this compound should be handled with appropriate care in a laboratory setting.[15][16]

-

Hazard Classification: This chemical is considered hazardous. It is likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[16][17][18]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[15][19] All handling of the powder should be done in a chemical fume hood to avoid inhalation.[15]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[16] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[3]

-

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[16]

-

In case of skin contact: Wash off with soap and plenty of water.[15]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[19]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.

-

This guide provides a foundational understanding of this compound, highlighting its significance as a versatile chemical intermediate. Its well-defined reactive sites and valuable physicochemical properties make it a powerful tool for chemists in both academic and industrial research.

References

- 1. This compound | 1214377-40-8 [chemicalbook.com]

- 2. This compound - [nashpharmatech.com]

- 3. lookchem.com [lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-Bromo-5-fluoroisonicotinic acid | 885588-12-5 [amp.chemicalbook.com]

- 6. 5-Bromo-2-fluoropyridine CAS#: 766-11-0 [m.chemicalbook.com]

- 7. 5-Bromonicotinic acid | 20826-04-4 [chemicalbook.com]

- 8. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]

- 9. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. ossila.com [ossila.com]

- 12. rsc.org [rsc.org]

- 13. 5-Bromo-2-chloronicotinic acid(29241-65-4) 1H NMR [m.chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. nbinno.com [nbinno.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Bromo-2-fluoroisonicotinic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluoroisonicotinic acid, bearing the CAS number 1214377-40-8, has emerged as a pivotal structural motif in the landscape of medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a carboxylic acid group on a pyridine scaffold, offers a trifecta of reactive sites. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, and its versatile applications in the construction of complex molecular architectures, particularly in the development of novel therapeutics. Detailed experimental protocols for key transformations, such as Suzuki-Miyaura coupling and amide bond formation, are presented to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of a Multifunctional Scaffold

In the quest for novel therapeutic agents, the design and synthesis of functionalized heterocyclic compounds are of paramount importance. This compound stands out as a valuable building block due to the orthogonal reactivity of its substituents. The pyridine core is a common feature in many biologically active molecules, and the presence of strategically placed halogens and a carboxylic acid allows for selective and sequential modifications.

The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution, while the bromine at the 5-position is amenable to a wide array of palladium-catalyzed cross-coupling reactions. The carboxylic acid at the 4-position provides a handle for amide bond formation, a cornerstone of medicinal chemistry, enabling the introduction of diverse side chains and the modulation of physicochemical properties. This multi-faceted reactivity makes this compound a highly sought-after intermediate in the synthesis of complex drug candidates, including but not limited to, inhibitors of enzymes such as Poly(ADP-ribose) polymerase (PARP).

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1214377-40-8 |

| Molecular Formula | C₆H₃BrFNO₂ |

| Molecular Weight | 220.00 g/mol |

| Appearance | Off-white to light yellow solid |

| Storage Temperature | 2-8°C |

Synthesis of this compound

A proposed two-step synthesis is outlined below:

Step 1: Halogen Exchange to Introduce Fluorine

The first step involves a nucleophilic aromatic substitution (SNAr) reaction to replace one of the bromine atoms with fluorine. The bromine at the 2-position is more activated towards nucleophilic attack than the one at the 5-position.

-

Reaction: 2,5-Dibromopyridine is treated with a fluoride source, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane. The reaction may be facilitated by a phase-transfer catalyst.

-

Rationale: The electron-withdrawing nature of the pyridine nitrogen atom activates the 2- and 6-positions towards nucleophilic attack. The use of a polar aprotic solvent enhances the nucleophilicity of the fluoride ion.

Step 2: Introduction of the Carboxylic Acid Group

The second step involves the introduction of a carboxylic acid group at the 4-position. This can be achieved through a metal-halogen exchange followed by carboxylation.

-

Reaction: The resulting 5-bromo-2-fluoropyridine is cooled to a low temperature (e.g., -78 °C) and treated with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), in an ethereal solvent like tetrahydrofuran (THF). This generates a lithiated intermediate at the 4-position. This intermediate is then quenched with solid carbon dioxide (dry ice) to afford the lithium carboxylate salt, which upon acidic workup yields this compound.

-

Rationale: The fluorine at the 2-position and the bromine at the 5-position direct the deprotonation to the 4-position. The low temperature is crucial to prevent side reactions.

An In-depth Technical Guide to 5-Bromo-2-fluoroisonicotinic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the design of therapeutic agents, owing to its ability to engage in various biological interactions. The strategic incorporation of halogen atoms, such as bromine and fluorine, onto this heterocyclic core significantly modulates the physicochemical and pharmacological properties of the resulting molecules. 5-Bromo-2-fluoroisonicotinic acid has emerged as a particularly valuable building block in medicinal chemistry. Its unique substitution pattern offers multiple reaction sites for diversification, enabling the synthesis of complex molecular architectures for the development of novel therapeutics, especially in the realm of targeted therapies like enzyme inhibition.

Physicochemical Properties and Molecular Structure of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design.

Molecular Structure and Weight

The molecular structure of this compound is characterized by a pyridine ring substituted with a bromine atom at the 5-position, a fluorine atom at the 2-position, and a carboxylic acid group at the 4-position (the "isonicotinic" position).

The molecular formula of this compound is C₆H₃BrFNO₂. Based on the atomic weights of its constituent elements, the calculated molecular weight is approximately 220.00 g/mol .[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1214377-40-8 | [4][5] |

| Molecular Formula | C₆H₃BrFNO₂ | [6][7] |

| Molecular Weight | 220.00 g/mol | [6][7] |

| Appearance | Typically a yellow powder | [7] |

| Storage Temperature | 2-8°C under inert gas (e.g., Argon) | [7] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing effects of the bromine, fluorine, and carboxylic acid substituents.[8][9]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display six signals for the six carbon atoms in the molecule. The carbon atom of the carboxylic acid group would appear at a characteristic downfield chemical shift (typically >160 ppm). The chemical shifts of the pyridine ring carbons would be influenced by the attached halogens and the carboxylic acid group.[8][10]

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the functional groups present. A broad O-H stretching band for the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group of the carboxylic acid would appear around 1700 cm⁻¹.[11][12][13][14]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (approximately equal intensities for M and M+2).[15]

References

- 1. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - [nashpharmatech.com]

- 5. This compound | 1214377-40-8 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. Cas 885588-12-5,2-Bromo-5-fluoroisonicotinic acid | lookchem [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. ekwan.github.io [ekwan.github.io]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 15. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-fluoroisonicotinic Acid

This guide provides an in-depth technical overview of the essential spectroscopic methods required for the structural confirmation and purity assessment of 5-Bromo-2-fluoroisonicotinic acid (CAS No: 1214377-40-8), a key heterocyclic building block in contemporary drug discovery and materials science. This document is intended for researchers, analytical scientists, and drug development professionals who require robust methodologies for the comprehensive characterization of this and similar fluorinated pyridine derivatives.

Introduction and Analytical Strategy

This compound is a trifunctionalized pyridine ring, presenting a unique substitution pattern that is valuable for creating complex molecular architectures. The precise arrangement of the bromo, fluoro, and carboxylic acid moieties dictates its reactivity and suitability as a synthetic intermediate. Therefore, unambiguous confirmation of its structure and purity is a critical prerequisite for its use in any application.

The analytical strategy detailed herein employs a tripartite approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). This combination provides orthogonal data points that, when synthesized, deliver a conclusive and trustworthy assessment of the material's identity, purity, and integrity.

The following sections will not only present detailed experimental protocols but also explain the scientific rationale behind the selection of specific parameters, empowering the user to adapt these methods as needed.

Molecular Structure and Spectroscopic Assignments

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. The IUPAC name, this compound, defines the connectivity and substitution pattern on the pyridine ring. For clarity in the subsequent discussion of NMR data, the following atom numbering scheme will be used:

A simple representation of the atom numbering for discussion. Note: The correct IUPAC name is this compound, where the carboxylic acid is at position 4.

A more accurate representation for discussion is as follows:

-

C2: Attached to Fluorine

-

C3: Protonated (H3)

-

C4: Attached to Carboxylic Acid

-

C5: Attached to Bromine

-

C6: Protonated (H6)

This structure has two aromatic protons (H3 and H6) and one fluorine atom, which will give rise to characteristic signals and coupling patterns in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the elucidation of molecular structure. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for full characterization.

Rationale for Experimental Choices

-

Solvent Selection: The compound's acidic proton and potential for hydrogen bonding necessitate the use of a polar aprotic solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the analyte and its residual water peak does not interfere with the aromatic proton signals.

-

Reference Standard: Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm) for both ¹H and ¹³C NMR, providing a universal reference point.[1] For ¹⁹F NMR, a common external reference is trifluoroacetic acid (TFA) or CFCl₃.[2][3]

-

Spectrometer Frequency: A higher field strength (e.g., 400 MHz for ¹H) is recommended to achieve better signal dispersion and simplify the interpretation of coupling patterns.[1]

Detailed Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of aromatic and acidic protons (e.g., 0-16 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

-

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH and quaternary carbons.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum. ¹⁹F is a highly sensitive nucleus, so acquisition is typically rapid.[4]

-

Both proton-coupled and -decoupled spectra can be informative to observe H-F couplings.

-

Data Interpretation and Expected Results

The following table summarizes the expected NMR data based on established principles of chemical shifts and coupling constants for substituted pyridines.

| Experiment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) | Assignment |

| ¹H NMR | ~14-15 | Broad Singlet (s) | COOH |

| ~8.7 | Singlet (or narrow doublet due to ⁴J H-F) | H-6 | |

| ~8.0 | Doublet (d), J ≈ 4-5 Hz | H-3 | |

| ¹³C NMR | ~165 | Singlet (s) | C=O (Carboxylic Acid) |

| ~162 | Doublet (d), ¹J C-F ≈ 240-250 Hz | C-2 (C-F) | |

| ~149 | Doublet (d), ³J C-F ≈ 3-5 Hz | C-6 | |

| ~145 | Singlet (s) | C-4 (C-COOH) | |

| ~120 | Doublet (d), ²J C-F ≈ 20-25 Hz | C-3 | |

| ~118 | Doublet (d), ³J C-F ≈ 3-5 Hz | C-5 (C-Br) | |

| ¹⁹F NMR | ~ -70 to -80 | Singlet (or narrow multiplet from H-coupling) | C2-F |

Note: These are predicted values. Actual experimental values may vary based on concentration, temperature, and specific instrument calibration.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for determining the purity of a chemical compound. A well-designed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from starting materials, by-products, and degradation products.

Rationale for Method Design

-

Column Choice: A C18 stationary phase is the workhorse for RP-HPLC and is well-suited for retaining moderately polar compounds like this compound. A column with dimensions like 150 x 4.6 mm and a 3.5 or 5 µm particle size offers a good balance of resolution and analysis time.[5]

-

Mobile Phase: A gradient elution using an acidified water/acetonitrile mobile phase is optimal. The acid (e.g., 0.1% formic or phosphoric acid) serves a crucial purpose: it suppresses the ionization of the carboxylic acid group (pKa is likely low).[6] Analyzing the analyte in its neutral, protonated form prevents poor peak shape (tailing) that arises from secondary interactions with the silica backbone of the column.[6]

-

Detection: The pyridine ring contains a chromophore that absorbs UV light. A detection wavelength between 254 nm and 265 nm is expected to provide excellent sensitivity.[5]

Detailed Experimental Protocol: HPLC Purity Analysis

Caption: Workflow for HPLC purity validation.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

-

Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

-

-

Sample Preparation: Prepare a stock solution of this compound at approximately 1.0 mg/mL in a 1:1 mixture of acetonitrile and water. Dilute this stock to a working concentration of ~0.1 mg/mL using the same diluent.

-

Chromatographic Conditions:

-

Column: C18, 150 x 4.6 mm, 5 µm.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

UV Detection: 260 nm.

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 10 15.0 90 18.0 90 18.1 10 | 22.0 | 10 |

-

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. A purity value of ≥98% is typically expected for a high-quality sample.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides definitive confirmation of the compound's identity by measuring its molecular weight. The technique couples the separation power of HPLC with the sensitive and specific detection of mass spectrometry.

Rationale for Method Design

-

Ionization: Electrospray Ionization (ESI) is the preferred method for polar molecules containing acidic or basic functional groups. For this compound, analysis in both positive and negative ion modes is recommended.

-

Positive Mode (ESI+): The pyridine nitrogen can be protonated, yielding the [M+H]⁺ ion.

-

Negative Mode (ESI-): The carboxylic acid will be readily deprotonated, yielding the [M-H]⁻ ion.

-

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is sufficient for confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, further increasing confidence in the elemental composition.

Detailed Experimental Protocol: LC-MS Analysis

-

LC System: Use the same column and mobile phase system as described for the HPLC analysis. Using formic acid is crucial as it is a volatile buffer compatible with MS.[6]

-

MS System:

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Scan in both positive and negative modes.

-

Mass Range: Scan a range that comfortably includes the expected molecular weight (e.g., m/z 100-500).

-

-

Data Analysis:

-

Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

-

Identify the molecular ion peaks ([M+H]⁺ and/or [M-H]⁻).

-

Compare the observed m/z values with the calculated theoretical values.

-

Expected Results

The molecular formula of this compound is C₆H₃BrFNO₂.

-

Calculated Monoisotopic Mass: 218.93 Da

-

Expected ESI+ Ion ([M+H]⁺): m/z 219.94

-

Expected ESI- Ion ([M-H]⁻): m/z 217.92

A key feature to observe in the mass spectrum is the characteristic isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Integrated Spectroscopic Analysis

The true power of this analytical workflow lies in the integration of all three techniques.

Caption: Integrated workflow for compound validation.

A sample of this compound can be considered structurally confirmed and of high purity if, and only if, it meets the following criteria:

-

The ¹H, ¹³C, and ¹⁹F NMR spectra are consistent with the proposed structure, showing the correct number of signals, chemical shifts, and coupling patterns.

-

The HPLC chromatogram shows a single major peak with an area percentage of ≥98%.

-

The LC-MS analysis confirms the expected molecular weight and displays the characteristic 1:1 isotopic doublet for a monobrominated compound.

By adhering to these rigorous, multi-technique protocols, researchers can proceed with confidence, knowing that their starting material is well-characterized and fit for purpose.

References

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-fluoroisonicotinic Acid and Its Derivatives

This guide provides a comprehensive overview of the synthetic pathways for 5-bromo-2-fluoroisonicotinic acid, a key building block in modern medicinal chemistry. We will delve into the strategic considerations behind the synthesis of the core molecule and explore the subsequent derivatization reactions that unlock a diverse chemical space for drug discovery and development professionals.

The Strategic Importance of this compound in Drug Discovery

This compound is a highly valued scaffold in medicinal chemistry. The strategic placement of the bromine and fluorine atoms, combined with the carboxylic acid moiety on the pyridine ring, offers multiple avenues for chemical modification. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, a crucial aspect in modern drug design.[1] The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. Furthermore, the carboxylic acid group provides a ready site for amidation and esterification, allowing for the fine-tuning of physicochemical properties such as solubility and bioavailability. These features make this compound and its derivatives valuable intermediates in the synthesis of novel therapeutic agents targeting a wide range of diseases, including cancer and inflammatory conditions.[2][3][4]

Synthesis of the Core Moiety: this compound

The synthesis of this compound can be strategically approached through a multi-step process, commencing from readily available starting materials. A plausible and efficient route involves the synthesis of the precursor 5-bromo-2-fluoro-4-picoline, followed by its oxidation to the desired carboxylic acid.

Part 1: Synthesis of 5-Bromo-2-fluoro-4-picoline

The initial phase of the synthesis focuses on the construction of the substituted pyridine ring. A common method involves the diazotization of an aminopyridine followed by a fluorination reaction, such as the Balz-Schiemann reaction.

Experimental Protocol:

-

Bromination of 2-Amino-4-picoline: The synthesis begins with the bromination of 2-amino-4-picoline. This can be achieved using a bromide-bromate couple in an aqueous medium, which is an environmentally benign approach.

-

Diazotization and Fluorination (Balz-Schiemann Reaction): The resulting 5-bromo-2-amino-4-picoline is then subjected to a diazotization reaction using a nitrite source, such as sodium nitrite, in the presence of a strong acid like anhydrous hydrogen fluoride. The intermediate diazonium salt is then thermally decomposed to yield 5-bromo-2-fluoro-4-picoline.[5]

A patent describes a similar process where 5-bromo-2-amino-4-picoline is dissolved in anhydrous hydrogen fluoride, and sodium nitrite is added at low temperatures (-78 °C). The reaction mixture is then warmed to allow for the fluorodediazoniation to occur, yielding the desired 5-bromo-2-fluoro-4-picoline with a reported yield of 84.5%.[5]

Workflow for the Synthesis of 5-Bromo-2-fluoro-4-picoline:

Caption: Synthetic route to 5-bromo-2-fluoro-4-picoline.

Part 2: Oxidation to this compound

The final step in the synthesis of the core molecule is the oxidation of the methyl group of 5-bromo-2-fluoro-4-picoline to a carboxylic acid. This transformation is a critical step and can be achieved using a strong oxidizing agent.

Experimental Protocol:

A common and effective method for the oxidation of a methyl group on a pyridine ring is the use of potassium permanganate (KMnO4) in an aqueous solution.[6]

-

Reaction Setup: 5-bromo-2-fluoro-4-picoline is suspended in water.

-

Addition of Oxidant: Potassium permanganate is added portion-wise to the reaction mixture while maintaining the temperature between 85-90 °C.[6]

-

Reaction Monitoring and Workup: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is worked up by filtering off the manganese dioxide byproduct. The filtrate is then acidified to precipitate the this compound, which can be collected by filtration and purified by recrystallization.

Workflow for the Oxidation Step:

Caption: Oxidation of the methyl group to a carboxylic acid.

Quantitative Data Summary:

| Step | Starting Material | Key Reagents | Product | Typical Yield | Reference |

| 1 | 2-Amino-4-picoline | Brominating Agent | 5-Bromo-2-amino-4-picoline | High | [5] |

| 2 | 5-Bromo-2-amino-4-picoline | NaNO2, HF | 5-Bromo-2-fluoro-4-picoline | ~85% | [5] |

| 3 | 5-Bromo-2-fluoro-4-picoline | KMnO4, H2O | This compound | Moderate to High | [6] |

Synthesis of Derivatives: Expanding the Chemical Space

The true utility of this compound lies in its capacity to be readily derivatized, allowing for the systematic exploration of structure-activity relationships (SAR). The bromine atom and the carboxylic acid group are the primary handles for these modifications.

C-C and C-N Bond Formation via Cross-Coupling Reactions

The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridine ring and a boronic acid or ester. This is a widely used method for synthesizing biaryl compounds.[7]

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of amino groups at the 5-position.[7]

General Workflow for Cross-Coupling Reactions:

Caption: Key cross-coupling reactions for derivatization.

Amide Bond Formation

The carboxylic acid moiety is readily converted into amides, which are prevalent in many drug molecules. This transformation is typically achieved using a coupling agent.

Experimental Protocol for Amide Synthesis:

-

Activation of the Carboxylic Acid: this compound is treated with a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Addition of the Amine: The desired amine is then added to the activated acid to form the corresponding amide.

-

Workup and Purification: The reaction is typically quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by chromatography or recrystallization.

Representative Reaction Conditions for Derivatization:

| Reaction Type | Key Reagents | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 5-Aryl-2-fluoroisonicotinic acid |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base, Ligand | 5-Amino-2-fluoroisonicotinic acid derivative |

| Amide Formation | Amine, Coupling Agent (e.g., HATU), Base | 5-Bromo-2-fluoroisonicotinamide derivative |

Conclusion

This compound is a pivotal building block in the synthesis of novel and diverse molecular entities for drug discovery. The synthetic routes outlined in this guide provide a robust framework for its preparation and subsequent derivatization. By leveraging the strategic functionalization of this core scaffold, researchers can efficiently generate libraries of compounds for high-throughput screening and lead optimization, ultimately accelerating the development of new therapeutics.

References

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 6. CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

5-Bromo-2-fluoroisonicotinic Acid: A Versatile Heterocyclic Scaffold for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Pyridine Carboxylic Acids in Synthesis

In the landscape of modern medicinal and agricultural chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous bioactive molecules. The strategic introduction of halogen atoms, particularly fluorine and bromine, onto this heterocyclic framework imbues it with unique chemical properties that are highly sought after in the design of novel drugs and agrochemicals. 5-Bromo-2-fluoroisonicotinic acid, a disubstituted pyridine derivative, has emerged as a powerful building block, offering a combination of reactivity and structural features that enable the efficient construction of complex molecular architectures.

The presence of a fluorine atom at the 2-position significantly modulates the electronic properties of the pyridine ring, enhancing its metabolic stability and influencing its binding affinity to biological targets. Concurrently, the bromine atom at the 5-position serves as a versatile synthetic handle, readily participating in a wide range of cross-coupling reactions. The carboxylic acid group at the 4-position provides a convenient point for amide bond formation and other derivatizations, further expanding its synthetic utility. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 1214377-40-8 | [1] |

| Molecular Formula | C₆H₃BrFNO₂ | [2] |

| Molecular Weight | 220.00 g/mol | [2] |

| Appearance | Likely a solid, potentially a yellow powder | [2] |

| Predicted pKa | 2.05 ± 0.10 | [2] |

| Predicted Boiling Point | 406.7°C at 760 mmHg | [2] |

| Predicted Density | 1.903 g/cm³ | [2] |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the 6-position will likely appear as a doublet, coupled to the fluorine atom at the 2-position. The proton at the 3-position would appear as a singlet or a narrow doublet with a small coupling to the fluorine. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the ring carbons will be indicative of the substitution pattern.

-

IR Spectroscopy: The infrared spectrum will be characterized by several key absorption bands. A broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹ for the carboxylic acid.[3][4][5][6][7] A strong carbonyl (C=O) stretching vibration should appear around 1700 cm⁻¹.[5][6] C-F and C-Br stretching vibrations will be present in the fingerprint region. The spectrum will also show characteristic bands for the pyridine ring vibrations.[3][4][5][6][7]

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).[8] Fragmentation patterns would likely involve the loss of CO₂, the carboxylic acid group, and halogen atoms.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, leveraging the reactivity of appropriately substituted pyridine precursors. A plausible and efficient method involves a halogen exchange reaction followed by carboxylation, as suggested by patent literature.[9]

Proposed Synthetic Pathway:

A potential synthetic workflow.

Step-by-Step Experimental Protocol (Hypothetical):

Step 1: Synthesis of 5-Bromo-2-fluoropyridine

This step involves a nucleophilic aromatic substitution reaction to replace the bromine atom at the 2-position with fluorine.

-

To a stirred suspension of potassium fluoride (X eq.) and a phase-transfer catalyst (e.g., Kryptofix 222 or a quaternary ammonium salt) in a suitable high-boiling aprotic solvent (e.g., DMSO or sulfolane), add 2,5-dibromopyridine (1.0 eq.).

-

Heat the reaction mixture to a high temperature (typically 150-220 °C) and monitor the progress of the reaction by GC-MS or TLC. The selective replacement of the more activated bromine at the 2-position is expected.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-Bromo-2-fluoropyridine.

Step 2: Synthesis of this compound

This transformation can be achieved via a directed ortho-metalation followed by quenching with carbon dioxide.

-

Dissolve 5-Bromo-2-fluoropyridine (1.0 eq.) in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (typically -78 °C).

-

Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.1 eq.), dropwise to the reaction mixture. The lithium will selectively deprotonate the 4-position, directed by the fluorine and nitrogen atoms.

-

Stir the resulting solution at -78 °C for a specified time (e.g., 1-2 hours) to ensure complete metalation.

-

Bubble dry carbon dioxide gas through the reaction mixture or add an excess of crushed dry ice.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Quench the reaction by adding water or a dilute aqueous acid (e.g., 1 M HCl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

To isolate the product, acidify the aqueous layer to a pH of approximately 2-3 with concentrated HCl, which will precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The pyridine ring is adorned with a carboxylic acid, a fluorine atom, and a bromine atom, each offering distinct opportunities for chemical modification.

Key reaction pathways for this compound.

1. Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position:

The bromine atom at the 5-position is highly amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base is a powerful method for forming C-C bonds. This reaction is widely used in the synthesis of biaryl compounds.

-

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst, provides access to substituted alkynylpyridines.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with a variety of amines, leading to the synthesis of substituted aminopyridines.

-

Heck Coupling: The reaction with alkenes allows for the introduction of vinyl groups.

2. Nucleophilic Aromatic Substitution at the Fluorine Position:

The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the pyridine nitrogen. This allows for the displacement of the fluoride ion by a variety of nucleophiles.[10]

-

Amination: Reaction with primary or secondary amines can introduce amino substituents at the 2-position.

-

Alkoxylation/Aryloxylation: Alcohols and phenols can displace the fluorine to form ethers.

-

Thiolation: Thiols can be used to introduce thioether functionalities.

The relative reactivity of the bromine and fluorine substituents can often be controlled by the choice of reaction conditions, allowing for selective functionalization of the molecule.

3. Transformations of the Carboxylic Acid Group:

The carboxylic acid at the 4-position is a versatile functional group that can undergo a range of standard transformations.

-

Amide Bond Formation: Coupling with amines using standard peptide coupling reagents (e.g., HATU, EDCI, DCC) is a straightforward method for synthesizing a wide variety of amides.

-

Esterification: Reaction with alcohols under acidic conditions or via the acid chloride provides the corresponding esters.

-

Reduction: The carboxylic acid can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Applications in Drug Discovery and Agrochemicals

While specific examples detailing the use of this compound in the synthesis of commercial drugs or agrochemicals are not widely reported in publicly accessible literature, its structural motifs are present in numerous bioactive compounds. The 5-bromo-2-fluoropyridine core is a key component in various pharmaceutical candidates.[10] The strategic incorporation of fluorine and bromine on a pyridine ring is a common strategy in the development of:

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, and the substituents can be fine-tuned to achieve desired potency and selectivity.

-

Central Nervous System (CNS) Agents: The lipophilicity and metabolic stability imparted by the fluorine atom can be advantageous for developing drugs that can cross the blood-brain barrier.

-

Antiviral and Antibacterial Agents: Many pyridine derivatives exhibit antimicrobial properties.

In the agrochemical sector, fluorinated and brominated heterocycles are utilized in the development of:

-

Herbicides: The unique electronic properties of the substituted pyridine ring can be exploited to design molecules that selectively inhibit key enzymes in weeds.

-

Fungicides and Insecticides: The introduction of halogens can enhance the efficacy and spectrum of activity of fungicidal and insecticidal compounds.[11]

The versatility of this compound makes it an attractive starting material for the construction of libraries of diverse compounds for high-throughput screening in both drug discovery and agrochemical research.

Conclusion

This compound represents a highly valuable and versatile building block for organic synthesis. Its unique combination of a fluorinated pyridine core, a reactive bromine handle for cross-coupling reactions, and a modifiable carboxylic acid function provides chemists with a powerful tool for the construction of complex and diverse molecular architectures. The insights into its synthesis, reactivity, and potential applications provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this important heterocyclic scaffold in their pursuit of novel and impactful chemical entities.

References

- 1. This compound - [nashpharmatech.com]

- 2. Cas 885588-12-5,2-Bromo-5-fluoroisonicotinic acid | lookchem [lookchem.com]

- 3. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2,5-PYRIDINEDICARBOXYLIC ACID(100-26-5) IR Spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. ossila.com [ossila.com]

- 11. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

The Strategic Imperative of Fluorine in Modern Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Preamble: Beyond a Simple Halogen

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine has transcended mere chemical curiosity to become a cornerstone of rational drug design.[1][2] This guide eschews a superficial overview, instead delving into the nuanced physicochemical principles that underpin the profound impact of this small yet powerful atom. As drug development professionals, understanding the "why" behind fluorine's utility is paramount to harnessing its full potential. We will explore the causal relationships between fluorination and the modulation of critical drug-like properties, moving from fundamental concepts to their practical application in optimizing lead compounds and enabling advanced diagnostic tools.

The Physicochemical Underpinnings of Fluorine's Influence

The outsized role of fluorine in medicinal chemistry stems from a unique confluence of its fundamental properties: its diminutive size, extreme electronegativity, and the remarkable strength of the carbon-fluorine (C-F) bond.[3][4] These are not independent attributes but rather a synergistic triad that offers medicinal chemists a powerful toolkit for fine-tuning molecular behavior.

Metabolic Fortification: The "Metabolic Shielding" Effect

One of the most compelling reasons to introduce fluorine is to enhance a drug candidate's metabolic stability.[3][5][6] This is a direct consequence of the high bond dissociation energy of the C-F bond (typically >100 kcal/mol), which makes it significantly more resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes, compared to a carbon-hydrogen (C-H) bond.[7][8]

-

Causality: CYP-mediated metabolism often proceeds via hydrogen atom abstraction. By replacing a metabolically labile hydrogen with fluorine, we effectively "shield" that position from oxidative attack.[5][9] This strategy is particularly effective at vulnerable sites such as benzylic or allylic positions.[1] For instance, the strategic placement of a fluorine atom on an aromatic ring can prevent hydroxylation, a common metabolic pathway that leads to rapid clearance.[1]

Experimental Protocol: In Vitro Metabolic Stability Assay (Microsomal Stability)

-

Preparation of Reagents:

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Liver microsomes (e.g., human, rat; commercially available).

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+).

-

Phosphate buffer (e.g., 0.1 M, pH 7.4).

-

Quenching solution (e.g., acetonitrile with an internal standard).

-

-

Incubation:

-

Pre-warm the phosphate buffer and microsomal suspension to 37°C.

-

In a microcentrifuge tube, combine the buffer, microsomes, and test compound (final concentration typically 1 µM).

-

Pre-incubate the mixture for 5-10 minutes at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Quenching and Analysis:

-

Immediately add the withdrawn aliquot to the quenching solution to stop the reaction and precipitate proteins.

-

Vortex and centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS.

-

Quantify the remaining parent compound at each time point relative to the internal standard.

-

-

Data Interpretation:

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

The slope of the line provides the rate of metabolism, which can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer t½ for a fluorinated analog compared to its non-fluorinated parent is a direct measure of improved metabolic stability.

-

Modulating Acidity and Basicity (pKa): A Game of Inductive Effects

Fluorine's extreme electronegativity exerts a powerful inductive electron-withdrawing effect, which can significantly alter the pKa of nearby acidic or basic functional groups.[9][10] This is a critical parameter to control, as it influences a compound's ionization state at physiological pH, which in turn affects solubility, permeability, and target binding.[11][12]

-

Causality: For a basic amine, the introduction of a fluorine atom, particularly at the β or γ position, will decrease its basicity (lower its pKa).[13] The electron-withdrawing fluorine atom destabilizes the protonated (cationic) form of the amine, making it a weaker base. Conversely, for an acidic functional group, fluorination can increase its acidity (lower its pKa) by stabilizing the conjugate base. Judicious pKa modulation can be the key to improving oral bioavailability by balancing the need for solubility in the gut with the ability to permeate cell membranes.[3][11]

| Compound/Functional Group | Position of Fluorine | Effect on pKa | Rationale |

| Aliphatic Amine | β-position | Decrease (less basic) | Inductive withdrawal destabilizes the ammonium cation.[13] |

| Aromatic Amine (Aniline) | ortho or para | Decrease (less basic) | Strong inductive effect reduces electron density on the nitrogen. |

| Carboxylic Acid | α-position | Decrease (more acidic) | Inductive effect stabilizes the carboxylate anion. |

Table 1: Impact of Fluorination on the pKa of Common Functional Groups.

Fine-Tuning Lipophilicity: A Context-Dependent Outcome

The effect of fluorine on lipophilicity (logP/logD) is more nuanced and highly dependent on the molecular context.[1][11] While it is often stated that fluorine increases lipophilicity, this is not a universal rule.

-

Causality:

-

Fluoro-arenes: Replacing a hydrogen with a fluorine on an aromatic ring generally increases lipophilicity.[11] This is attributed to the masking of the polarizable π-system and the hydrophobic nature of the fluorine atom itself.[14]

-

Alkyl Fluorides: In contrast, monofluorination or trifluoromethylation of alkyl groups can reduce lipophilicity by introducing a polar C-F bond and reducing the molecule's overall polarizability.[11]

-

-

Strategic Application: This context-dependent effect allows for the precise tuning of a compound's lipophilicity. Increasing lipophilicity can enhance membrane permeability and blood-brain barrier penetration, but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[1] The goal is to find the optimal balance for the desired therapeutic profile.

Fluorine in Action: Strategic Applications in Drug Design

The fundamental physicochemical effects of fluorine translate into a wide array of powerful strategies for lead optimization.

Bioisosteric Replacement: Mimicking and Modulating

Fluorine and fluorinated groups serve as versatile bioisosteres, capable of replacing other atoms or functional groups to improve a molecule's properties while retaining its desired biological activity.[15][16][17]

-

H to F: The classic bioisosteric replacement. Due to its small van der Waals radius (1.47 Å vs. 1.20 Å for H), fluorine can often replace hydrogen with minimal steric perturbation.[3] This substitution is primarily used to block metabolism or modulate electronic properties.

-

OH to F: Fluorine can act as a hydrogen bond acceptor, albeit a weak one. Replacing a hydroxyl group with fluorine can eliminate a hydrogen bond donor site, which may be advantageous for improving membrane permeability or altering a binding mode.

-

C=O Mimicry: The polarized C-F bond can sometimes mimic the dipole of a carbonyl group, allowing for electrostatic interactions with a protein target.[17]

Enhancing Binding Affinity and Selectivity

Fluorine can directly participate in or indirectly influence interactions within a protein's binding pocket, leading to enhanced affinity and selectivity.[2][3]

-

Direct Interactions: The polarized C-F bond can engage in favorable dipole-dipole, C-F---H-X hydrogen bonds, or multipolar interactions with protein backbones or side chains.[5][18][19] While individual fluorine interactions are often modest, their cumulative effect can be significant.[18]

-

Conformational Control: Fluorine's stereoelectronic properties, such as the gauche effect, can influence the conformational preferences of a molecule.[5][12] By stabilizing the bioactive conformation—the specific shape the drug must adopt to bind its target—fluorination can lead to a substantial increase in potency.[1]

Case Study: The Fluoroquinolone Antibiotics

The development of fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin, is a classic example of fluorine's transformative power. The introduction of a fluorine atom at the C-6 position of the quinolone scaffold was a pivotal discovery.[1]

-

Mechanism of Improvement: This single fluorine atom was found to enhance the binding affinity of the drug to its target, DNA gyrase, by several-fold.[3] Furthermore, it increased the cell penetration of the drug into bacteria, likely due to the increased lipophilicity of the molecule.[3] This dual effect of improved target engagement and better cellular uptake resulted in a significantly broadened antibacterial spectrum and increased potency.[11]

Fluorine-18 in Positron Emission Tomography (PET) Imaging

Beyond its role in therapeutics, the radioactive isotope fluorine-18 (¹⁸F) is a cornerstone of modern diagnostic imaging.[2][20] PET is an exquisitely sensitive imaging technique that allows for the non-invasive visualization and quantification of physiological processes in vivo.[21][22]

-

Why ¹⁸F?

-

Favorable Half-Life: ¹⁸F has a half-life of approximately 109.8 minutes.[20][21] This is long enough to allow for complex radiosynthesis, purification, and transport to the imaging center, yet short enough to minimize the radiation dose to the patient.

-

Low Positron Energy: It decays via low-energy positron emission, which results in high-resolution PET images.[23]

-

Versatile Radiochemistry: The chemistry for incorporating ¹⁸F into a wide range of biologically active molecules is well-established.[23]

-

-

Applications in Drug Development:

-

[¹⁸F]FDG: 2-deoxy-2-[¹⁸F]fluoro-D-glucose is the most widely used PET tracer.[1][20][21] It is used to measure glucose metabolism, which is often elevated in tumors, allowing for cancer detection, staging, and monitoring of therapeutic response.

-

Target Occupancy Studies: By labeling a drug candidate or a known ligand with ¹⁸F, researchers can directly visualize its distribution in the body and measure its binding to the intended target in real-time.[1] This provides invaluable information on pharmacokinetics and pharmacodynamics early in the development process.

-

Diagnostic Agents: Several ¹⁸F-based diagnostic agents have been approved, such as Fluoroestradiol F-18 for detecting estrogen receptor-positive lesions in breast cancer patients.[11]

-

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a mature yet continually evolving field within medicinal chemistry.[2] Its ability to predictably modulate key ADME (absorption, distribution, metabolism, and excretion) and physicochemical properties makes it an indispensable tool for overcoming common drug development hurdles.[1] The increasing number of FDA-approved fluorinated drugs is a testament to its success.[24][25][26]

The future will likely see the development of more sophisticated fluorination strategies and novel fluorine-containing motifs.[15] As our understanding of the subtle interplay between fluorine and biological systems deepens, so too will our ability to rationally design safer, more effective medicines and more precise diagnostic agents. The challenge for medicinal chemists remains the rational and context-dependent application of fluorine, ensuring that its introduction is a carefully considered strategic decision rather than a routine modification.[2]

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. nbinno.com [nbinno.com]

- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nbinno.com [nbinno.com]

- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 15. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. openmedscience.com [openmedscience.com]

- 21. Positron emission tomography (PET) imaging with (18)F-based radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. alfa-chemclinix.com [alfa-chemclinix.com]

Introduction: The Strategic Value of the 5-Bromo-2-fluoroisonicotinic Acid Scaffold

An In-depth Technical Guide to the Biological Activity of 5-Bromo-2-fluoroisonicotinic Acid Derivatives

In the landscape of modern drug discovery, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. The pyridine ring is a privileged heterocycle, forming the foundation of numerous approved therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1] The compound this compound (CAS: 885588-12-5) presents a particularly compelling starting point for medicinal chemistry exploration.[2][3]

The strategic incorporation of halogen atoms onto this pyridine core significantly modulates its physicochemical and pharmacological properties.

-

Fluorine: The presence of a fluorine atom at the C2 position is known to enhance metabolic stability by blocking oxidative metabolism at that site. Its high electronegativity can also alter the pKa of the pyridine nitrogen and influence non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with biological targets, often leading to increased binding affinity.[4]

-

Bromine: The bromine atom at the C5 position serves a dual purpose. It increases lipophilicity, which can improve membrane permeability. Critically, it provides a versatile synthetic handle for further molecular elaboration through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of a diverse chemical library.[1]

This guide provides a comprehensive framework for researchers and drug development professionals to unlock the therapeutic potential of this compound derivatives. We will move beyond theoretical discussions to provide actionable experimental protocols, data interpretation frameworks, and the causal logic behind each step of the discovery workflow.

Part 1: Synthetic Strategy for Derivative Library Generation

The carboxylic acid moiety of the parent compound is the primary point for diversification. A common and effective strategy is the formation of amide or ester linkages, which are prevalent in many known drugs. The general workflow involves activating the carboxylic acid, followed by coupling with a diverse set of amines or alcohols.

General Workflow: Amide Library Synthesis

The following diagram outlines a typical synthetic workflow for generating a library of 5-Bromo-2-fluoroisonicotinamide derivatives. The choice of coupling reagent (e.g., HATU, HOBt/EDC) and reaction conditions is crucial for achieving high yields and purity.

Caption: General workflow for amide library synthesis.

Expertise in Action: Why Amides? The amide bond is a cornerstone of medicinal chemistry. It is relatively stable in vivo and acts as both a hydrogen bond donor (N-H) and acceptor (C=O), allowing for robust interactions with protein targets. By coupling the core scaffold with a library of diverse amines (aliphatic, aromatic, heterocyclic), we can systematically probe the structure-activity relationship (SAR) and optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Part 2: Primary Screening for Biological Activity

Based on the activities of related fluorinated pyridine and heterocyclic compounds, the primary screening strategy for a new library of this compound derivatives should focus on anticancer and antimicrobial activities. These broad screens are cost-effective and can quickly identify promising hit compounds.

Anticancer Activity Screening

The initial evaluation of anticancer potential is typically performed using a panel of human cancer cell lines. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Experimental Protocol 1: MTT Cell Viability Assay

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast, A549 lung, HCT116 colon) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of test derivatives in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the test compounds. Include "vehicle control" (DMSO only) and "untreated control" wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Anticancer Activity (IC₅₀)

Summarize the results in a clear, comparative table.

| Compound ID | Derivative Structure (R-group) | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT116 |

| Parent Acid | -OH | >100 | >100 | >100 |

| Derivative 1 | e.g., -NH-benzyl | 15.2 | 25.1 | 18.9 |

| Derivative 2 | e.g., -NH-(4-fluorophenyl) | 5.8 | 9.3 | 7.4 |

| Cisplatin | (Positive Control) | 8.0 | 12.5 | 6.5 |

Antimicrobial Activity Screening

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol 2: Broth Microdilution MIC Assay

-

Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: Prepare 2-fold serial dilutions of the test compounds in a 96-well plate using MHB. The typical concentration range is 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add the prepared bacterial inoculum to each well. The final volume in each well should be 100-200 µL. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

Data Reading: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

-

Confirmation (Optional): A growth indicator like resazurin can be added. A color change (e.g., blue to pink) indicates viable bacteria.

Data Presentation: Antimicrobial Activity (MIC)

| Compound ID | Derivative Structure (R-group) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| Parent Acid | -OH | >128 | >128 |

| Derivative 1 | e.g., -NH-benzyl | 64 | 128 |

| Derivative 2 | e.g., -NH-(4-chlorophenyl) | 16 | 32 |

| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |